5-Bromo-2-methylnaphtho[1,2-B]thiophene
Description
Structure
3D Structure
Properties
CAS No. |
62615-38-7 |
|---|---|
Molecular Formula |
C13H9BrS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
5-bromo-2-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9BrS/c1-8-6-9-7-12(14)10-4-2-3-5-11(10)13(9)15-8/h2-7H,1H3 |
InChI Key |
XIHSFUHFYHOSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=CC=CC=C3C(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Methylnaphtho 1,2 B Thiophene and Its Structural Analogs
Strategic Approaches to Naphthothiophene Core Construction
The formation of the tricyclic naphtho[1,2-b]thiophene (B13749340) system is a key challenge in the synthesis of the target molecule. Several strategic approaches have been developed to construct this fused thiophene (B33073) core, ranging from classical condensation reactions to modern photochemical and cascade methodologies.
Cyclization and Aromatization Protocols for Fused Thiophenes
The construction of fused thiophene rings often involves the cyclization of appropriately substituted precursors followed by an aromatization step. One of the most prominent methods for the synthesis of the naphtho[1,2-b]thiophene skeleton is the photocyclization of styrylthiophenes. wikipedia.orgwikipedia.org This reaction proceeds via an intramolecular cyclization of a stilbene-like precursor, which upon oxidation, leads to the aromatic naphthothiophene system.
Another approach involves the palladium-catalyzed cross-coupling of 2,3-dibromothiophenes with (2-formylphenyl)boronic acid, followed by an intramolecular alkyne-carbonyl metathesis. This sequence provides a rapid and regioselective route to the naphtho[1,2-b]thiophene core. thieme-connect.comsemanticscholar.org The reaction of 2-(R-ethynyl)-1,4-naphthoquinones with sodium thiosulfate (B1220275) (Na2S2O3) also yields naphtho[2,3-b]thiophene-4,9-diones through a process involving C–H sulfuration and subsequent cyclization. mdpi.comdicp.ac.cn
The table below summarizes key cyclization and aromatization protocols for the synthesis of naphthothiophene cores.
| Precursor | Reagents and Conditions | Product | Reference(s) |
| 3-Styrylthiophene (B428788) | UV irradiation, I2 (catalyst) | Naphtho[1,2-b]thiophene | wikipedia.orgwikipedia.org |
| 2,3-Dibromothiophene and (2-formylphenyl)boronic acid | 1. Suzuki/Sonogashira coupling 2. p-toluenesulfonic acid | Naphtho[1,2-b]thiophene | thieme-connect.comsemanticscholar.org |
| 2-(R-ethynyl)-1,4-naphthoquinone | Na2S2O3 | 2-R-naphtho[2,3-b]thiophene-4,9-dione | mdpi.comdicp.ac.cn |
Arenethiol and Alpha-Halo Ketone Condensation Routes to Naphthothiophenes
The condensation of arenethiols with α-halo ketones is a classical and versatile method for the synthesis of thiophenes and their fused derivatives. This approach, often referred to as the Fiesselmann thiophene synthesis, involves the reaction of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org While not directly applied to the synthesis of 5-Bromo-2-methylnaphtho[1,2-b]thiophene in the reviewed literature, this methodology offers a potential pathway. For instance, the condensation of a suitably substituted naphthalene-1-thiol with an appropriate α-halo ketone could, in principle, lead to the desired naphtho[1,2-b]thiophene skeleton. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, making them excellent electrophiles for reaction with nucleophilic thiols. rsc.org
Photoinduced Cyclization Strategies for Naphthothiophene Formation
Photoinduced cyclization is a powerful and efficient method for the synthesis of polycyclic aromatic compounds, including naphthothiophenes. As mentioned previously, the photocyclization of styrylthiophenes is a key strategy for accessing the naphtho[1,2-b]thiophene core. wikipedia.orgwikipedia.org Specifically, the irradiation of 3-styrylthiophene derivatives leads to the formation of the naphtho[1,2-b]thiophene ring system with high regioselectivity. wikipedia.orgwikipedia.org This reaction is believed to proceed through a dihydro intermediate which is subsequently oxidized to the aromatic product. researchgate.net The presence of an oxidizing agent, such as iodine, is often required to facilitate the aromatization step. This photochemical approach is particularly attractive due to its mild reaction conditions and the ability to generate complex polycyclic systems in a single step.
Cascade Bis-Heteroannulation for Fused Thiophene Systems
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex molecules. 20.210.105nih.gov While a specific cascade bis-heteroannulation for the direct synthesis of this compound has not been explicitly reported, related methodologies for the construction of fused thiophene systems suggest its feasibility. For example, transition metal-catalyzed cascade cyclizations of aryldiynes have been utilized to synthesize halogenated benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives. 20.210.105rsc.org These reactions involve the formation of multiple rings in a single pot, often with high efficiency and control over the final structure. The development of a cascade process starting from simpler, acyclic precursors could provide a novel and highly efficient route to substituted naphthothiophenes.
Introduction and Regioselective Placement of Substituents on the Naphthothiophene Scaffold
Once the naphtho[1,2-b]thiophene core is constructed, the next critical step is the regioselective introduction of the methyl and bromo substituents at the 2- and 5-positions, respectively. The inherent reactivity of the naphthothiophene ring system dictates the positions of electrophilic substitution.
Methylation Strategies for Naphthothiophene Derivatives
The introduction of a methyl group onto the naphthothiophene scaffold can be achieved through various methods. One common strategy is to start with a precursor that already contains the methyl group. For example, the synthesis of 2- or 3-methylnaphtho[1,2-b]thiophene (B14534126) can be accomplished through the cyclization of a correspondingly methylated styrylthiophene precursor. rsc.org
Alternatively, direct methylation of the pre-formed naphtho[1,2-b]thiophene ring system can be considered. However, electrophilic substitution reactions on the parent naphtho[1,2-b]thiophene, such as Friedel-Crafts acylation followed by reduction, preferentially occur at the 2-position. rsc.org This provides a viable route to 2-methylnaphtho[1,2-b]thiophene.
The regioselectivity of electrophilic substitution on 2-methylnaphtho[1,2-b]thiophene has been studied. rsc.org Bromination of 2-methylnaphtho[1,2-b]thiophene has been shown to occur at the 3-position. rsc.org However, nitration of the same compound yields a mixture of the 5-nitro derivative and other products, indicating that the 5-position is accessible to electrophilic attack. rsc.org This suggests that direct bromination at the 5-position of 2-methylnaphtho[1,2-b]thiophene might be challenging and may require alternative strategies, such as directed metalation or the use of a blocking group.
An alternative approach to achieving the desired substitution pattern involves a multi-step sequence. For instance, bromination of ethyl naphtho[1,2-b]thiophen-2-carboxylate has been shown to yield the 5-bromo derivative. rsc.org This suggests a potential synthetic route involving the formation of the 2-carboxylate, followed by bromination at the 5-position, and subsequent conversion of the carboxylate to a methyl group.
The following table summarizes the outcomes of some key substitution reactions on the naphtho[1,2-b]thiophene scaffold.
| Substrate | Reagent | Position of Substitution | Product | Reference(s) |
| Naphtho[1,2-b]thiophene | Acetyl chloride/AlCl3 | 2 | 2-Acetylnaphtho[1,2-b]thiophene | rsc.org |
| Naphtho[1,2-b]thiophene | Bromine | 2 | 2-Bromonaphtho[1,2-b]thiophene | rsc.org |
| 2-Methylnaphtho[1,2-b]thiophene | Bromine | 3 | 3-Bromo-2-methylnaphtho[1,2-b]thiophene | rsc.org |
| 2-Methylnaphtho[1,2-b]thiophene | Nitrating agent | 5 (major) | 5-Nitro-2-methylnaphtho[1,2-b]thiophene | rsc.org |
| Ethyl naphtho[1,2-b]thiophen-2-carboxylate | Bromine | 5 | Ethyl 5-bromonaphtho[1,2-b]thiophen-2-carboxylate | rsc.org |
Bromination Reactions for Selective Halogenation
The introduction of a bromine atom onto the naphthothiophene core is a critical step in the synthesis of this compound and related compounds. This functionalization opens pathways for further molecular elaboration, particularly through cross-coupling reactions. The choice of brominating agent and reaction conditions is paramount to achieving high yield and, most importantly, controlling the position of halogenation (regioselectivity) on the complex aromatic system.
Electrophilic aromatic substitution (EAS) is a foundational method for the bromination of aromatic rings. Among the various reagents available, N-Bromosuccinimide (NBS) is a widely favored choice due to its practicality, low cost, and solid, easy-to-handle nature, which makes it a safer alternative to hazardous liquid bromine. cambridgescholars.comnih.gov NBS is particularly effective for the bromination of electron-rich aromatic and heteroaromatic compounds under relatively mild conditions. nih.gov
The reaction typically proceeds by activating the NBS, often with a catalytic amount of acid, which protonates the carbonyl group and makes the bromine atom more electrophilic and susceptible to attack by the aromatic ring. youtube.com For thiophene and its derivatives, NBS has proven to be a convenient and effective reagent. researchgate.net The reactivity and selectivity of NBS can be influenced by the solvent, with polar solvents often facilitating the reaction. nih.gov In the context of activated aromatic systems, NBS can achieve high yields of the desired brominated products. researchgate.net For instance, the bromination of acetanilide, an activated aromatic compound, with NBS in the presence of a catalytic acid results in a high yield of the brominated product through a straightforward isolation process. youtube.com
| Substrate Type | Brominating Agent | Catalyst/Solvent | Key Features |
| Activated Aromatics | N-Bromosuccinimide (NBS) | Catalytic Acid / Acetonitrile | High yield, simple isolation. youtube.com |
| Thiophenes | N-Bromosuccinimide (NBS) | Various Solvents | Convenient and fast, can be enhanced by ultrasonic irradiation. researchgate.net |
| Electron-Rich Arenes | N-Bromosuccinimide (NBS) | Polar Solvents | Mild conditions, avoids liquid bromine. nih.gov |
Growing emphasis on sustainable chemistry has spurred the development of environmentally benign bromination techniques that minimize the use of hazardous reagents and solvents. researchgate.net Traditional methods often rely on elemental bromine, which is toxic and corrosive. nih.gov Modern approaches seek to replace it with safer alternatives and greener reaction media.
One such approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3), which act as both the bromine source and the solvent. researchgate.net This method can produce monobrominated products in excellent yields, and the ionic liquid can often be recycled, reducing waste. researchgate.net Another green strategy employs a bromide/bromate couple (e.g., NaBr/NaBrO3) in an aqueous acidic medium. rsc.org This system generates bromine in situ, avoiding the handling of bulk liquid bromine and providing an efficient and practical alternative for various substrates. rsc.org
Photocatalysis under visible light offers another innovative and green pathway. The use of an organic dye photocatalyst can activate NBS for the bromination of arenes and heteroarenes under mild conditions. nih.gov Similarly, the photocatalyst Acr+-Mes has been used for the selective bromination of thiophenes using aqueous hydrobromic acid (HBr) as the bromine source and oxygen as the green oxidant. researchgate.net These methods represent a significant move towards more sustainable chemical synthesis. researchgate.net
| Method | Reagents | Solvent | Advantages |
| Ionic Liquid | 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) | Ionic Liquid | Recyclable solvent, high yields, reduced organic solvent use. researchgate.net |
| In Situ Generation | Sodium Bromide (NaBr) / Sodium Bromate (NaBrO3) | Water | Avoids liquid bromine, inexpensive and stable reagents, ambient conditions. rsc.org |
| Photocatalysis | N-Bromosuccinimide (NBS) / Erythrosine B | Not specified | Mild conditions, high regioselectivity, reduced reaction times. nih.gov |
| Photocatalysis | Aqueous Hydrobromic Acid (HBr) / Acr+-Mes | Not specified | Uses a non-toxic bromine source and oxygen as a green oxidant. researchgate.net |
Controlling the position of bromination in complex polycyclic systems like 2-methylnaphtho[1,2-b]thiophene is a significant synthetic challenge. The outcome of the electrophilic attack is governed by the electronic properties of the fused ring system, where the thiophene ring generally acts as an activating group, directing substitution to its alpha-positions (adjacent to the sulfur atom). However, the fused naphthalene (B1677914) moiety and the methyl group also exert electronic and steric influences.
The choice of brominating agent is a key factor in achieving high regioselectivity. researchgate.net N-Bromosuccinimide (NBS) is known to be a highly regioselective reagent for electrophilic aromatic brominations, often superior to other agents like 1,3-dibromo-5,5-dimethylhydantoin. researchgate.netnih.gov Reaction conditions, particularly temperature, also play a critical role; high positional selectivity is often observed at the lowest effective temperature, whereas higher temperatures can lead to the formation of multiple isomers. nih.gov
For thiophene derivatives, lithiation followed by quenching with a bromine source is another powerful strategy for achieving absolute regioselectivity. By reacting a thiophene derivative with a lithium source like n-butyllithium, a specific proton can be abstracted, creating a carbanion that then reacts with bromine at that precise location. google.com The reaction temperature for such methods is typically kept very low (-100 °C to 0 °C) to ensure control. google.com Theoretical analysis and ab initio calculations are also employed to understand and predict the positional selectivity in electrophilic aromatic brominations, helping to rationalize experimental outcomes. researchgate.net
Advanced Synthetic Transformations of this compound Precursors
The bromine atom in this compound serves as a versatile synthetic handle, enabling a wide range of subsequent chemical modifications. Aryl bromides are exceptionally useful substrates for transition metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from aryl halide precursors. rsc.org These reactions allow for the formation of new carbon-carbon bonds by coupling the bromo-naphthothiophene scaffold with various organometallic or unsaturated partners. The versatility of these methods has been widely applied in the synthesis of pharmaceuticals and functional materials. rsc.orgnih.gov
For a substrate like this compound, several types of palladium-catalyzed C-C bond-forming reactions are applicable. For example, in a Suzuki coupling, the aryl bromide would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Similarly, Stille coupling would involve an organotin reagent, and Heck coupling would use an alkene.
The success of these couplings often depends on a carefully optimized system of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand (e.g., Xantphos). beilstein-journals.org The choice of base, solvent, and temperature is also crucial for achieving high yields. beilstein-journals.org For instance, the coupling of bromo-thiophene derivatives with aryl iodides has been demonstrated where the C-Br bond can be selectively left intact while a C-H bond is functionalized, or the C-Br bond can be targeted for coupling, showcasing the fine control possible in these systems. researchgate.net These reactions provide a robust platform for extending the π-conjugated system of the naphthothiophene core or for introducing diverse functional groups, significantly expanding the chemical space accessible from the brominated precursor. nih.gov
| Reaction Name | Coupling Partner | Typical Catalyst System | Key Application |
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) or Pd(II) catalyst, Ligand, Base | Formation of biaryl and aryl-alkenyl structures. |
| Stille Coupling | Organotin Reagent (e.g., R-SnBu₃) | Pd(0) catalyst, Ligand | Mild conditions, tolerant of many functional groups. |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(0) or Pd(II) catalyst, Base | Arylation of alkenes to form substituted styrenes or cinnamates. |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Copper co-catalyst, Base | Synthesis of aryl-alkynes. |
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling in Thiophene and Naphthothiophene Synthesis
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for the formation of C-C bonds. dntb.gov.uadoaj.orgnih.gov This reaction is widely employed in the synthesis of aryl-substituted thiophenes due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids and their derivatives. doaj.orgnih.gov
In the context of naphthothiophene synthesis, the Suzuki-Miyaura coupling can be envisioned for the introduction of aryl or other organic moieties onto a pre-functionalized naphthothiophene core. For instance, a bromo-substituted naphthothiophene could be coupled with an appropriate boronic acid to introduce a new substituent. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
A study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives utilized Suzuki cross-coupling reactions of various aryl boronic acids with 2-bromo-5-(bromomethyl)thiophene. nih.gov This highlights the feasibility of coupling at the bromine-substituted position of a thiophene ring, a strategy that could be extrapolated to brominated naphthothiophenes.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 | nih.gov |
| Pd₂(dba)₃ | None | K₂CO₃ | Toluene | Reflux | Not specified | mdpi.com |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Thiophenes. This interactive table summarizes common catalytic systems and conditions for the Suzuki-Miyaura coupling involving brominated thiophene substrates.
Stille Coupling in Thiophene Chemistry
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. rsc.org This method is particularly useful in thiophene chemistry due to the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. rsc.org The synthesis of functionalized thiophenes and oligothiophenes often employs the Stille reaction.
The general mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org For the synthesis of naphthothiophene derivatives, one could couple a stannylated naphthothiophene with a suitable organic halide or, conversely, a halogenated naphthothiophene with an organostannane. A key advantage of the Stille coupling is that it can be performed under neutral and mild conditions.
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | PPh₃ | None | Toluene | 80 | nih.gov |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | THF | Reflux | nih.gov |
Table 2: Typical Catalytic Systems for Stille Coupling in Thiophene Synthesis. This interactive table presents common catalysts and conditions used in the Stille coupling for the synthesis of thiophene-containing compounds.
Negishi Coupling and Related Organometallic Strategies for Fused Heteroaromatics
The Negishi coupling is a powerful method for the formation of carbon-carbon bonds, utilizing a palladium or nickel catalyst to couple an organozinc reagent with an organic halide or triflate. nih.govorganic-chemistry.org A significant advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. nih.govchem-station.com This reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in the synthesis of complex organic molecules. nih.gov
For the synthesis of functionalized naphthothiophenes, an organozinc derivative of the naphthothiophene core could be prepared and coupled with a suitable electrophile. Alternatively, a halogenated naphthothiophene could be coupled with a variety of organozinc reagents. The in situ generation of organozinc reagents from the corresponding organic iodides using zinc dust and lithium chloride has been shown to be an effective one-pot procedure for subsequent Negishi couplings. nih.gov
| Catalyst | Ligand | Substrates | Solvent | Reference |
| Pd(0) or Ni(0) | PPh₃, dppe, etc. | Organozinc reagent + Organic halide | THF, DMF | nih.govorganic-chemistry.org |
| PEPPSI | None | In situ generated organozinc + Aryl halide | THF | nih.gov |
Table 3: General Conditions for Negishi Coupling. This interactive table outlines typical catalysts and reaction partners for the Negishi cross-coupling reaction.
Directed Ortho-Metalation (DoM) and Halogen/Metal Exchange Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. chem-station.comuwindsor.ca This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. chem-station.comuwindsor.cabaranlab.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
In the context of 2-methylnaphtho[1,2-b]thiophene, the methyl group itself is not a strong directing group. However, other functional groups that could be present on the naphthothiophene scaffold, such as amides or methoxy (B1213986) groups, can act as effective DMGs. chem-station.com
Halogen-metal exchange is another fundamental reaction for the generation of organometallic reagents. wikipedia.orgtcnj.edu This reaction involves the treatment of an organic halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. wikipedia.org This method is particularly useful for preparing aryllithium compounds from aryl bromides and iodides. wikipedia.orgtcnj.edu
For this compound, a halogen-metal exchange at the 5-position would generate a 5-lithio-2-methylnaphtho[1,2-b]thiophene intermediate. This highly reactive species could then be quenched with an electrophile to introduce a new substituent at the 5-position. A study on the functionalization of 3-bromonaphtho[2,3-b]thiophene demonstrated the utility of lithium-halogen exchange for the introduction of various functional groups. chemrxiv.org It was noted that the order of addition during the lithiation is crucial to prevent undesired rearrangement reactions. chemrxiv.org
| Reagent | Substrate | Intermediate | Application | Reference |
| n-BuLi or t-BuLi | Aryl halide with DMG | Ortho-lithiated species | Introduction of electrophiles | chem-station.comuwindsor.ca |
| n-BuLi or t-BuLi | Aryl bromide/iodide | Aryllithium species | Introduction of electrophiles | wikipedia.orgtcnj.educhemrxiv.org |
Table 4: Key Reagents and Applications in DoM and Halogen-Metal Exchange. This interactive table summarizes the reagents and their roles in directed ortho-metalation and halogen-metal exchange reactions.
Functionalization via C-H Activation and Radical Processes
Direct C-H bond activation and functionalization have emerged as powerful and atom-economical strategies for the synthesis of complex organic molecules, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net Palladium-catalyzed C-H functionalization, often guided by a directing group, allows for the selective formation of C-C, C-O, C-N, and C-halogen bonds. nih.govresearchgate.net
For the naphtho[1,2-b]thiophene scaffold, C-H activation could potentially be used to introduce substituents at various positions on the aromatic rings. Palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported, demonstrating the feasibility of C-H functionalization on a related heterocyclic system. acs.org Similarly, ruthenium-catalyzed C-H arylation of 1-naphthol (B170400) has been shown to be effective with aryl bromides and heteroaromatic halides. researchgate.net These examples suggest that transition metal-catalyzed C-H activation could be a viable strategy for the functionalization of naphtho[1,2-b]thiophenes.
Radical processes offer an alternative pathway for the functionalization of aromatic compounds. For instance, the electrochemical reduction of 1-bromo-2-methylnaphthalene (B105000) leads to the formation of a radical anion, which subsequently cleaves the C-Br bond to form an aryl radical. nih.gov This radical can then participate in further reactions, such as dimerization. nih.gov While not a direct synthetic route to the target compound, this illustrates a potential radical-based functionalization pathway starting from a brominated precursor.
| Catalyst/Method | Reaction Type | Substrate | Outcome | Reference |
| Pd(II) | Oxidative Cross-Coupling | Benzo[b]thiophene 1,1-dioxide | C2-Arylation | acs.org |
| Ru(II) | C-H Arylation | 1-Naphthol | peri-Arylation | researchgate.net |
| Electrochemical Reduction | Radical Formation | 1-Bromo-2-methylnaphthalene | C-Br bond cleavage, dimerization | nih.gov |
Table 5: Examples of C-H Activation and Radical Processes for Aromatic Functionalization. This interactive table provides examples of modern functionalization techniques that could be applied to naphthothiophene systems.
Reactivity and Mechanistic Investigations of 5 Bromo 2 Methylnaphtho 1,2 B Thiophene
Influence of the Bromine Substituent on Reaction Pathways
The bromine atom at the 5-position of the 2-methylnaphtho[1,2-b]thiophene scaffold is a critical functional group that profoundly influences the molecule's reactivity. Its presence enables a wide range of synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions, and its electronic properties modulate the reactivity of the entire aromatic system.
The carbon-bromine bond in 5-bromo-2-methylnaphtho[1,2-b]thiophene serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. Aryl bromides are common and effective substrates for these transformations, which include the Suzuki, Heck, and Sonogashira reactions. csbsju.edu These methods are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions. wikipedia.orglibretexts.org
The Suzuki coupling enables the formation of a C-C bond between the naphthothiophene core and another aryl or vinyl group by reacting it with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. The Heck reaction couples the bromo-naphthothiophene with an alkene, such as styrene (B11656) or an acrylate, to form a new substituted alkene. libretexts.orgmdpi.com The Sonogashira coupling involves the reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylated alkyne. wikipedia.orglibretexts.orgnih.gov
The efficiency and substrate scope of these reactions are generally broad, tolerating a wide variety of functional groups on the coupling partner. This allows for the synthesis of a diverse library of derivatives from the this compound precursor.
| Reaction Type | Coupling Partner | Typical Catalyst/Co-catalyst | Typical Base | Representative Yield Range |
| Suzuki Coupling | Arylboronic Acids | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | 70-95% |
| Heck Reaction | Alkenes (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | 60-85% |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | 75-90% |
Table 1: Representative Conditions and Efficiency for Cross-Coupling Reactions of Aryl Bromides.
In transition metal-mediated cross-coupling reactions, the bromine substituent plays a pivotal role by enabling the initial and rate-determining step of the catalytic cycle: oxidative addition. csbsju.eduyoutube.com In this fundamental process, a low-valent transition metal complex, typically palladium(0), inserts itself into the carbon-bromine bond. csbsju.edu
This oxidative addition step breaks the C-Br bond and forms a new organometallic intermediate, an arylpalladium(II) halide complex. csbsju.edunih.gov This transformation converts the chemically inert C-Br bond into a highly reactive organometallic species, thereby activating the naphthothiophene core for subsequent reaction steps like transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction). csbsju.edulibretexts.org The entire catalytic process is dependent on this initial C-Br bond cleavage, highlighting the essential function of the bromine atom as a leaving group that initiates the transformation. rsc.org While oxidative addition is generally considered irreversible for aryl bromides, the use of specific bulky phosphine (B1218219) ligands can facilitate reversible oxidative addition, which can be crucial for preventing catalyst inhibition in certain systems. acs.org
The bromine atom influences the reactivity of the naphthothiophene ring system in electrophilic aromatic substitution (EAS) reactions through a combination of electronic effects. Due to its high electronegativity, bromine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic rings. nih.gov This deactivation makes the molecule less nucleophilic and therefore less reactive towards electrophiles compared to the unsubstituted parent compound. libretexts.org
Under reductive conditions, such as electrochemical reduction, this compound can accept an electron to form a transient radical anion. mdpi.comnih.gov This species is often unstable, and drawing parallels with the well-studied 1-bromo-2-methylnaphthalene (B105000), it is expected to undergo rapid dissociation. mdpi.com The cleavage of the carbon-bromine bond in the radical anion follows a stepwise mechanism, resulting in the formation of a bromide anion (Br⁻) and a 2-methylnaphtho[1,2-b]thienyl radical. mdpi.com
Once formed, this highly reactive organic radical can participate in several subsequent reactions. A common pathway is dimerization, where two organic radicals combine to form a new carbon-carbon bond, yielding a bi-naphthothienyl species. mdpi.com Alternatively, if the reduction potential is sufficiently negative, the radical could be further reduced to an anion, which can then be protonated by the solvent or residual water. mdpi.com The formation and subsequent reactions of such radical species represent a distinct reaction pathway that is fundamentally different from the polar, two-electron processes seen in electrophilic or nucleophilic substitutions.
Reactivity of the Methyl Group and its Functionalization Potential
The methyl group at the 2-position of the naphthothiophene ring is not inert; its position adjacent to the aromatic system makes it 'benzylic-like' and thus susceptible to a range of functionalization reactions. This reactivity allows for the selective modification of this part of the molecule while leaving the core ring structure intact.
One of the most common and useful transformations is free-radical bromination. pearson.comchegg.com Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under photoirradiation, the methyl group can be selectively halogenated to yield 5-bromo-2-(bromomethyl)naphtho[1,2-b]thiophene. researchgate.net This bromomethyl derivative is a highly valuable synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide variety of other functional groups.
Furthermore, the methyl group can be oxidized to higher oxidation states, such as an aldehyde or a carboxylic acid. science.govnih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve the conversion to a carboxylic acid. chemspider.com Milder, more controlled conditions, often involving aerobic oxidation catalyzed by specific reagents under photoirradiation, can also be employed to achieve oxidation, potentially stopping at the aldehyde stage. researchgate.net These transformations provide access to key derivatives like aldehydes, which can participate in condensations and other carbonyl chemistry, and carboxylic acids, which can be converted to esters, amides, and other acid derivatives.
Reaction Pathways Involving the Fused Naphthothiophene Aromatic System
The reactivity of the fused aromatic system of this compound is multifaceted, encompassing a range of transformations including photoinduced processes, pericyclic reactions, and substitutions. The interplay between the electron-rich naphthothiophene core and the electronic properties of the bromine and methyl substituents governs the feasibility and outcomes of these reactions.
Photoinduced Processes and Excited State Reactivity
While specific studies on the photochemistry of this compound are not extensively documented, the excited state behavior of bromo-aromatic and thiophene-containing compounds provides a framework for understanding its potential photoinduced reactivity. Upon absorption of ultraviolet or visible light, aromatic molecules are promoted to electronically excited states, which can then undergo various deactivation pathways, including fluorescence, phosphorescence, intersystem crossing to a triplet state, or chemical reaction.
For bromo-aromatic compounds, a key photochemical process is the homolytic cleavage of the carbon-bromine bond. The heavy-atom effect of bromine can facilitate intersystem crossing from the initially formed singlet excited state to a triplet state. nih.gov This triplet state may have sufficient energy to induce dissociation of the C-Br bond, generating a naphthothienyl radical and a bromine atom. The subsequent reactions of these radical intermediates can lead to a variety of products through hydrogen abstraction, dimerization, or reaction with other molecules in the medium.
Furthermore, the thiophene (B33073) moiety itself is photoactive. Photoirradiation of thiophene-S-oxides, for instance, can lead to photoextrusion of sulfur monoxide and the formation of furans. mdpi.org While this compound is not an S-oxide, this reactivity highlights the potential for photochemical transformations involving the thiophene ring system. The excited-state dynamics of aromatic compounds can also involve significant changes in geometry and electronic structure, leading to concepts like excited-state aromaticity which can drive unique chemical reactions. nih.govresearchgate.netmappingignorance.org The interplay of the bromine substituent and the fused aromatic system in this compound would likely lead to complex excited-state potential energy surfaces with multiple possible relaxation and reaction pathways.
Table 1: Potential Photoinduced Processes for this compound
| Process | Description | Potential Products |
| C-Br Bond Homolysis | Cleavage of the carbon-bromine bond upon photoexcitation, likely from a triplet excited state. | 2-methylnaphtho[1,2-b]thien-5-yl radical, Bromine atom |
| Photosubstitution | Replacement of the bromine atom by a nucleophile present in the reaction medium, proceeding through a radical or radical-ion mechanism. | 5-substituted-2-methylnaphtho[1,2-b]thiophenes |
| Reductive Dehalogenation | Hydrogen abstraction by the naphthothienyl radical from the solvent or another hydrogen donor. | 2-methylnaphtho[1,2-b]thiophene |
| Dimerization | Combination of two naphthothienyl radicals. | Bithiophene derivatives |
Electrocyclic Ring Closure and Rearrangement Mechanisms
Electrocyclic reactions are a class of pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, or the reverse ring-opening process. wikipedia.orgmasterorganicchemistry.com The fused aromatic system of this compound, being a polycyclic aromatic hydrocarbon, could potentially participate in such reactions under thermal or photochemical conditions, particularly if a conjugated polyene side chain were present. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of pi electrons involved and whether the reaction is induced by heat or light. masterorganicchemistry.com
Rearrangement reactions of aryl halides can occur under various conditions, often involving the migration of a substituent or a skeletal rearrangement. masterorganicchemistry.comlibretexts.org For this compound, potential rearrangements could be initiated by the formation of reactive intermediates such as carbocations, carbanions, or radicals. For instance, under conditions that favor the formation of an aryne intermediate via elimination of HBr from an adjacent position (though less likely for this specific isomer without a strong base and high temperatures), a rearrangement of substituents on the aromatic ring could occur.
Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common in reactions involving carbocation intermediates. libretexts.org While direct formation of an aryl cation at the C5 position is energetically unfavorable, such intermediates might be accessible under specific reaction conditions, leading to potential methyl group migration or other skeletal rearrangements.
Considerations for Nucleophilic Aromatic Substitution on Brominated Naphthothiophenes
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. pressbooks.pub The feasibility of an SNAr reaction on this compound depends on the reaction mechanism, which is primarily dictated by the electronic nature of the aromatic system and the reaction conditions.
The most common SNAr mechanism is the addition-elimination pathway. This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. pressbooks.pubnih.gov The naphthothiophene ring system itself is electron-rich, and the methyl group at the 2-position is an electron-donating group. Therefore, this compound is not activated towards the classical addition-elimination SNAr mechanism. Reactions with nucleophiles would likely require harsh conditions and may proceed through alternative, less common pathways.
An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition (benzyne) mechanism. This pathway typically occurs in the presence of a very strong base, such as sodium amide, and does not require the presence of electron-withdrawing groups. libretexts.org However, it necessitates a proton on a carbon atom adjacent to the one bearing the leaving group. In this compound, there is a hydrogen atom at the C4 and C6 positions, making the formation of an aryne intermediate theoretically possible under forcing conditions.
Thermodynamic and Kinetic Analyses of Reactions Involving this compound
Thermodynamic analysis focuses on the relative energies of reactants and products, determining the position of chemical equilibrium. For a reaction to be thermodynamically favorable, the Gibbs free energy change (ΔG) must be negative. This is influenced by the enthalpy change (ΔH), which relates to bond energies, and the entropy change (ΔS), which relates to the degree of disorder.
Kinetic analysis, on the other hand, is concerned with the rate of a reaction, which is determined by the activation energy (Ea). The activation energy represents the energy barrier that must be overcome for reactants to be converted into products.
Table 2: General Thermodynamic and Kinetic Considerations for Reactions of this compound
| Reaction Type | General Thermodynamic Considerations | General Kinetic Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | The thermodynamics will depend on the relative bond strengths of the C-Br bond and the new C-Nucleophile bond, as well as the stability of the leaving group and the nucleophile. | The kinetics of the addition-elimination mechanism are highly dependent on the stability of the Meisenheimer intermediate. For the electron-rich this compound, the activation energy for this pathway is expected to be very high. The benzyne (B1209423) mechanism also has a high activation energy due to the strained nature of the aryne intermediate. |
| Electrophilic Aromatic Substitution | The substitution of a hydrogen atom with an electrophile is often thermodynamically favorable, especially if it leads to a more stable aromatic system. The regioselectivity is determined by the thermodynamic stability of the intermediate carbocation (sigma complex). | The rate of electrophilic substitution is influenced by the electron density of the aromatic ring. The electron-rich naphthothiophene system is expected to be reactive towards electrophiles. The methyl group is an activating group, while the bromine is a deactivating but ortho-, para-directing group. The overall rate and regioselectivity will be a balance of these electronic effects. |
| C-Br Bond Homolysis (Photochemical) | The bond dissociation energy of the C-Br bond will be a key factor. This reaction is generally endothermic in the ground state but can become accessible upon photoexcitation. | The quantum yield of photolysis will depend on the efficiency of intersystem crossing to the dissociative triplet state and the competition with other photophysical decay pathways. |
Computational chemistry methods, such as Density Functional Theory (DFT), could provide valuable insights into the thermodynamics and kinetics of reactions involving this compound. nih.govmdpi.com Such studies could be used to calculate reaction energies, activation barriers, and to model the structures of transition states and intermediates, thereby offering a more quantitative picture of the reactivity of this compound.
Computational and Theoretical Investigations of Naphthothiophene Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-Bromo-2-methylnaphtho[1,2-b]thiophene, these studies would provide critical insights into its stability, reactivity, and electronic nature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key predictors of a molecule's chemical reactivity. For this compound, analyzing the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's kinetic stability and electronic excitation properties.
Interactive Table: Hypothetical FMO Parameters The following table is a placeholder illustrating how data would be presented if available. The values are not based on actual calculations for this compound.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
Excited State Properties and Photochemistry Modeling
Investigating the excited state properties is essential for understanding a molecule's response to light, including its absorption, fluorescence, and phosphorescence characteristics. Methods like Time-Dependent Density Functional Theory (TD-DFT) would be used to model the electronic transitions of this compound. These calculations could predict its UV-Visible absorption spectrum and provide information about the nature of its excited states, which is fundamental to modeling its photochemical behavior and potential applications in materials science or photobiology. To date, such studies have not been published for this specific compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. cnr.it It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, and provides information about the nature of the electronic transitions. researchgate.net
For derivatives of naphthothiophene, TD-DFT calculations can elucidate the influence of substituents, such as the bromo and methyl groups in this compound, on the electronic absorption spectra. The choice of functional and basis set is crucial for obtaining accurate results. researchgate.net For similar aromatic systems, hybrid functionals like B3LYP and PBE0 have been shown to provide a good balance between computational cost and accuracy. researchgate.net
TD-DFT studies on related thiophene-containing molecules have revealed that the lowest energy electronic transitions are typically of a π-π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The specific orbitals involved and the calculated oscillator strengths can help in assigning the bands observed in experimental spectra. For this compound, TD-DFT could predict how the bromo and methyl substituents modulate the HOMO-LUMO energy gap and the intensity of electronic transitions.
| Compound Family | Typical Electronic Transitions | Computational Method | Reference |
| Thiophene (B33073) Derivatives | π → π | TD-DFT | nih.gov |
| N-substituted 1,8-naphthalimides | π → π (HOMO to LUMO) | TD-DFT, PCM-TD-DFT | researchgate.net |
Modeling of Triplet Excited States and Energy Transfer Mechanisms
The study of triplet excited states is crucial for understanding the photophysical and photochemical properties of molecules, with applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs). rsc.org Computational modeling provides insights into the formation, properties, and decay of these triplet states.
For naphthothiophene derivatives, the presence of a bromine atom, a so-called "heavy atom," is expected to enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state due to increased spin-orbit coupling. rsc.org This effect is well-documented for various organic chromophores. rsc.org Computational methods can quantify the spin-orbit coupling matrix elements to predict the efficiency of ISC.
The triplet state energy (T1) of this compound can be calculated using methods like DFT. The energy gap between the lowest singlet excited state (S1) and the T1 state is a key parameter governing the photophysical behavior. In related polycyclic aromatic hydrocarbons, the singlet-triplet gap is a critical factor in phenomena like singlet fission. arxiv.org
Furthermore, computational models can be used to study triplet-triplet energy transfer between a naphthothiophene derivative and another molecule. nih.gov The efficiency of this process is dependent on the triplet energies of the donor and acceptor molecules and their spatial proximity.
| System | Key Finding | Computational Approach | Reference |
| Platinum(II) acetylide chromophores with thiophene | Efficient intersystem crossing to triplet states | Spectroscopic and time-resolved luminescence | nih.gov |
| BODIPY derivatives | Heavy atom effect (I, Br) enhances triplet state formation | DFT | rsc.org |
| Poly(phenylene ethynylene) with terthiophene end-caps | Triplet energy transfer to end-caps | Pulse radiolysis and spectroscopy | nih.gov |
Computational Approaches to Photocyclization Mechanisms
The naphtho[1,2-b]thiophene (B13749340) core can be synthesized via the photocyclization of styrylthiophene precursors. nih.govacs.org Computational methods, particularly DFT and TD-DFT, are instrumental in elucidating the mechanism of such photochemical reactions. nih.govmdpi.com
The generally accepted mechanism for the formation of the naphthothiophene moiety involves a fast Z-E isomerization of the styrylthiophene, followed by a photochemical electrocyclic reaction to form a dihydronaphthothiophene intermediate. nih.govacs.org This intermediate is then oxidized to the final aromatic product. nih.gov
Computational studies on the photocyclization of 3-styrylthiophene (B428788) derivatives have shown that the reaction proceeds through specific excited states, and the calculations can predict the regiochemical outcome. nih.gov For these systems, theoretical investigations have confirmed that the formation of the naphtho[1,2-b]thiophene fusion is mechanistically favored over other possible isomers. nih.gov Such studies can provide detailed information about the potential energy surfaces of the excited states involved, identifying transition states and intermediates along the reaction pathway. mdpi.com
Computational Studies on Aromaticity and Antiaromaticity of Fused Systems
The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules. Computational methods provide quantitative measures of these properties.
Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment
Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to assess the aromaticity or antiaromaticity of a cyclic system. github.io It involves placing a "ghost" atom, typically at the center of a ring, and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value indicates a paratropic ring current, characteristic of an antiaromatic system. github.io
Studies on naphthothiophene-fused systems have employed NICS calculations to compare the aromaticity of different isomers. researchgate.net The results of these calculations can be correlated with experimental data such as NMR chemical shifts. researchgate.net
| Method | Description | Application | Reference |
| NICS(0) | NICS value calculated at the geometric center of the ring. | Initial assessment of ring aromaticity. | github.io |
| NICS(1) | NICS value calculated 1 Å above the geometric center of the ring. | Reduces the influence of σ-bonds. | github.io |
| NICS-XY Scan | NICS values calculated on a grid across the molecule. | Maps local and global ring currents in polycyclic systems. | technion.ac.ilnih.gov |
Influence of Naphthothiophene Fusion on Antiaromatic Systems
The fusion of aromatic units like naphthothiophene can have a significant impact on the properties of adjacent antiaromatic systems. mdpi.com Computational studies have explored how the fusion of a naphthothiophene moiety to an antiaromatic core, such as s-indacene, affects the degree of antiaromaticity. researchgate.netresearchgate.net
These studies have shown that the mode of fusion and the specific isomer of the naphthothiophene can either enhance or diminish the antiaromatic character of the core. researchgate.net This modulation of antiaromaticity is a result of the interplay between the electron-donating or -accepting nature of the fused ring and the electronic structure of the antiaromatic system. mdpi.com NICS calculations are a key tool in these investigations, providing a quantitative measure of the change in paratropic ring currents upon fusion. researchgate.netresearchgate.net The insights gained from these computational studies are valuable for the rational design of stable antiaromatic molecules with tailored electronic properties for applications in organic electronics. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR or 3D-QSAR studies on this compound were found, the methodologies have been applied to related benzothiophene (B83047) and other thiophene derivatives, demonstrating their potential applicability. nih.govpharmacophorejournal.comresearchgate.netnih.gov
In a typical QSAR study, molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are correlated with a measured biological activity. nih.gov For instance, QSAR studies on thiophene analogs as anti-inflammatory agents have highlighted the importance of electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in modulating activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of atoms. nih.govpharmacophorejournal.comnih.gov These methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, or other fields would likely lead to an increase or decrease in biological activity. nih.gov Such studies on benzothiophene derivatives have been used to guide the design of new compounds with improved potency as, for example, selective estrogen receptor downregulators or inhibitors of Plasmodium falciparum N-myristoyltransferase. nih.govnih.gov
These computational approaches could be applied to a series of this compound analogs to identify the key structural features responsible for a particular biological activity and to guide the synthesis of new, more potent compounds.
| Compound Series | Biological Target/Activity | QSAR/3D-QSAR Findings | Reference |
| Benzothiophene derivatives | Selective estrogen receptor downregulators | Identified key structural features for antagonistic and degradation activities. | nih.gov |
| 4-Substituted benzothiophene analogs | Factor IXa inhibitors | Highlighted the importance of electrostatic and steric interactions for activity. | pharmacophorejournal.com |
| Benzothiophene derivatives | Plasmodium falciparum N-myristoyltransferase inhibitors | Polar interactions were identified as major molecular features affecting inhibitory activity and selectivity. | nih.gov |
| Thiophene analogs | Anti-inflammatory agents | Electronic properties (ELUMO, dipole moment) were found to be crucial for activity. | nih.gov |
Computational Modeling for Bioactivity Prediction and Correlation
Computational modeling serves as a powerful tool for predicting the biological activity of novel compounds, thereby streamlining the drug discovery process. For naphthothiophene derivatives like this compound, these models can correlate structural features with specific biological actions.
Quantitative Structure-Activity Relationship (QSAR) is a primary method used in this context. QSAR models are mathematical representations that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for a series of naphthothiophene derivatives would involve:
Data Set Collection: A series of naphthothiophene analogues with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that links the descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.
Such models can then be used to predict the bioactivity of new, untested naphthothiophene derivatives, including this compound, and to guide the design of more potent analogues.
Structure-Activity Relationship (SAR) Analysis through Theoretical Descriptors
Structure-Activity Relationship (SAR) analysis aims to identify the key molecular features that are responsible for a compound's biological activity. Theoretical descriptors, derived from computational chemistry, are instrumental in elucidating these relationships for compounds such as this compound. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, the electrostatic potential map can indicate regions of a molecule that are likely to engage in electrostatic interactions with a biological target.
Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its ability to fit into a biological target's binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule and describe its connectivity and branching.
By analyzing how variations in these descriptors across a series of naphthothiophene derivatives correlate with changes in biological activity, researchers can build a detailed SAR profile. This profile can reveal, for example, that the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the naphthothiophene scaffold are critical for a specific biological effect.
Table 1: Examples of Theoretical Descriptors in SAR Analysis
| Descriptor Category | Specific Descriptor | Information Provided |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capabilities |
| Dipole Moment | Polarity and intermolecular interactions | |
| Steric | Molecular Volume | Overall size of the molecule |
| Surface Area | Accessibility for interaction | |
| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |
| Topological | Connectivity Indices | Branching and shape of the molecule |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For this compound, docking simulations can provide valuable insights into its potential biological targets and its mode of interaction at the molecular level.
The process of molecular docking involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (this compound) are prepared.
Docking Simulation: A docking algorithm systematically explores the possible binding poses of the ligand within the active site of the receptor.
Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The results of molecular docking can help to:
Identify potential biological targets for this compound.
Elucidate the mechanism of action at a molecular level.
Guide the design of derivatives with improved binding affinity and selectivity.
For example, docking studies on similar heterocyclic compounds have been used to understand their interactions with breast cancer proteins. nih.gov
In Silico Prediction of Molecular Properties for Research Design (e.g., ADME for theoretical drug design)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods for predicting ADME properties are invaluable for designing research studies and prioritizing compounds with favorable drug-like characteristics.
For this compound, a range of molecular properties can be predicted computationally:
Absorption: Properties like solubility, permeability, and bioavailability can be estimated. For instance, adherence to Lipinski's rule of five is often used as a preliminary screen for oral bioavailability.
Distribution: Predictions can be made about the extent to which the compound will distribute into different tissues and whether it is likely to cross the blood-brain barrier.
Metabolism: Computational tools can predict the likely sites of metabolism on the molecule and the potential for drug-drug interactions.
Excretion: The route and rate of excretion can be estimated.
These in silico ADME predictions help in the early identification of potential liabilities, allowing for modifications to the chemical structure to improve its pharmacokinetic profile. This proactive approach saves time and resources in the drug development pipeline.
Table 2: In Silico ADME Properties and Their Significance
| ADME Property | Predicted Parameter | Significance in Drug Design |
| Absorption | Lipinski's Rule of Five | Predicts oral bioavailability |
| Aqueous Solubility | Affects absorption from the gastrointestinal tract | |
| Distribution | Blood-Brain Barrier Permeability | Important for CNS-targeting drugs |
| Plasma Protein Binding | Influences the free concentration of the drug | |
| Metabolism | Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions |
| Excretion | Renal Clearance | Determines the dosing frequency |
Potential Research Applications and Advanced Concepts Excluding Prohibited Information
Advanced Functional π-Conjugated Systems Research
There are no studies detailing the incorporation of 5-Bromo-2-methylnaphtho[1,2-b]thiophene into advanced functional π-conjugated systems. Research on related fused thiophene (B33073) systems, such as thieno[3,2-b]thiophene, demonstrates their utility as electron-rich building blocks for organic materials, but this cannot be directly extrapolated to the target compound. mdpi.com
Exploration in Materials Science: Fundamental Electronic and Optical Properties for Device Research
The fundamental electronic and optical properties of this compound have not been characterized. There are no published reports on its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices. While a related isomer, 5-Bromobenzo[b]naphtho[1,2-d]thiophene, is noted for its enhanced electronic properties beneficial for organic semiconductors, similar data for the specified compound is absent. chemimpex.com
Utilisation as Building Blocks for Complex Molecular Architectures in Organic Synthesis
Although thiophene and its fused-ring derivatives are widely recognized as crucial building blocks in organic synthesis for creating complex molecules and semiconducting materials, there are no specific examples of this compound being used for this purpose. mdpi.comnih.govrsc.org Patent literature describes the synthesis of related structures, but not the target compound. google.com
Theoretical Design of Derivatives for Specific Molecular Recognition and Interaction Studies
No theoretical or computational studies, such as Density Functional Theory (DFT) calculations, have been published for this compound or its derivatives. Such studies are essential for predicting molecular stability, electronic properties, and potential for molecular recognition, but this research has not yet been undertaken for this compound. researchgate.net
Investigation of Photophysical Switching Systems and Optoelectronic Phenomena
There is a complete absence of research into the photophysical properties, potential for photoswitching, or any other optoelectronic phenomena related to this compound.
Application as Cleavable Amino-Protecting Groups in Peptide Synthesis Methodologies
The structure of this compound does not lend itself to applications as a cleavable amino-protecting group in peptide synthesis, and no such use has been reported. This application is typically associated with specific molecular frameworks not present in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
